8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one
Description
This coumarin derivative features a 4-methoxyphenyl group at position 4, a hydroxyl group at position 7, and a diethylaminomethyl substituent at position 8 (Fig. 1). Its molecular formula is C₂₁H₂₃NO₄, with a molecular weight of 353.42 g/mol . The compound is of interest in drug discovery, particularly as a screening candidate for therapeutic applications due to its structural resemblance to bioactive coumarins .
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-4-(4-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C21H23NO4/c1-4-22(5-2)13-18-19(23)11-10-16-17(12-20(24)26-21(16)18)14-6-8-15(25-3)9-7-14/h6-12,23H,4-5,13H2,1-3H3 |
InChI Key |
NBLRDSJLXRXMCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarin derivatives and involves the condensation of phenols with β-ketoesters in the presence of a catalyst. For this compound, the following steps are generally followed:
Condensation Reaction: The starting materials, such as 4-methoxyphenol and ethyl acetoacetate, are subjected to condensation in the presence of a strong acid catalyst like sulfuric acid or a Lewis acid catalyst like aluminum chloride.
Formation of Chromenone Core: The intermediate product undergoes cyclization to form the chromenone core.
Introduction of Diethylamino Group: The diethylamino group is introduced through a Mannich reaction, where formaldehyde and diethylamine are reacted with the chromenone intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromenone core can be reduced to form dihydrocoumarin derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 7-keto-4-(4-methoxyphenyl)-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-4-(4-methoxyphenyl)-2H-dihydrocoumarin.
Substitution: Formation of 8-[(diethylamino)methyl]-7-hydroxy-4-(substituted phenyl)-2H-chromen-2-one derivatives.
Scientific Research Applications
8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.
Biology: Employed in studying enzyme interactions and as a marker in biological assays.
Medicine: Investigated for its potential as an anti-cancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of dyes, optical brighteners, and as a precursor for other synthetic compounds.
Mechanism of Action
The mechanism of action of 8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes such as cytochrome P450, influencing metabolic pathways.
Pathways Involved: It modulates oxidative stress pathways, leading to its potential anti-cancer and neuroprotective effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound and analogs (e.g., compound 8 from ) contributes to π-π stacking interactions in enzyme binding pockets, critical for estrogen-related applications.
Electronic and Steric Modifications :
- Replacement of 7-hydroxy with 7-acetoxy (as in ) reduces antioxidant activity but improves metabolic stability.
- Trifluoromethyl groups (e.g., in ) introduce strong electron-withdrawing effects, altering UV-Vis absorption profiles for applications in optoelectronics.
Synthetic Flexibility: The target compound’s diethylaminomethyl group can be synthesized via Mannich reactions, as demonstrated in related coumarins (e.g., ). Thionation of analogous coumarins (e.g., ) produces thiochromenones with distinct reactivity, though this modification is absent in the target compound.
Crystallographic Insights: X-ray studies of related compounds (e.g., ) reveal planar chromenone cores with twisted substituents (e.g., diethylamino groups), influencing solid-state packing and solubility.
Table 2: Thermodynamic and Spectral Data
Biological Activity
The compound 8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Basic Information
- Molecular Formula : C21H23NO4
- Molecular Weight : 353.42 g/mol
- IUPAC Name : 8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one
- SMILES Notation : CCN(CC)Cc(c(O1)c(cc2)C(c(cc3)ccc3OC)=CC1=O)c2O
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 6 |
| LogP (Partition Coefficient) | 3.562 |
| LogD (Distribution Coefficient) | 3.218 |
| Water Solubility (LogSw) | -3.41 |
Antioxidant Properties
Research indicates that derivatives of coumarin, including the compound , exhibit significant antioxidant activity. In studies using DPPH assay, related compounds have shown free radical inhibition comparable to standard antioxidants like BHT (butylated hydroxytoluene) .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. For instance, it has been shown to suppress the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. The mechanism involves inhibition of NF-κB signaling pathways, which are crucial in regulating inflammatory responses .
Anticancer Activity
The compound's potential as an anticancer agent is supported by findings that C-8 substituted analogs exhibit antineoplastic activity in micromolar ranges. Specifically, compounds derived from similar structures have demonstrated significant cytotoxic effects against cancer cell lines .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of MAPK Pathways : The compound can inhibit mitogen-activated protein kinase pathways, which play a vital role in cellular responses to stress and inflammation .
- Interaction with Cytokine Receptors : Docking studies suggest that the compound may form hydrogen bonds with specific residues in cytokine receptors, enhancing its inhibitory activity .
Study 1: Anti-inflammatory Activity
In a study involving RAW264.7 macrophages, the compound was shown to significantly reduce the levels of IL-6 and TNF-α when exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
Study 2: Antioxidant Efficacy
Another study evaluated the antioxidant capacity of various coumarin derivatives, including this compound. The results indicated that it could effectively scavenge free radicals, providing a protective effect against oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
